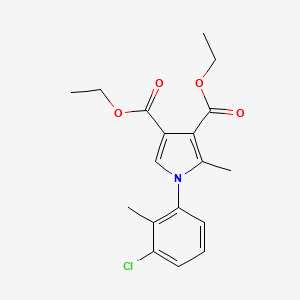
N-(4-Ethoxyphenyl)veratrylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxyphenyl)veratrylamine is an organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.362 g/mol It is a derivative of veratrylamine, characterized by the presence of an ethoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)veratrylamine typically involves the reductive amination of carbonyl compounds with ammonia or amines in the presence of a reducing agent . One common method is the use of cobalt-based nanoparticles as catalysts for the reductive amination process . The reaction conditions generally include the use of molecular hydrogen and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethoxyphenyl)veratrylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(4-Ethoxyphenyl)veratrylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4-Ethoxyphenyl)veratrylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Ethylphenyl)veratrylamine: Similar structure but with an ethyl group instead of an ethoxy group.
N-(4-Iodophenyl)veratrylamine: Contains an iodine atom on the phenyl ring.
N-(3-Chlorophenyl)veratrylamine: Features a chlorine atom on the phenyl ring.
Uniqueness
N-(4-Ethoxyphenyl)veratrylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
82376-74-7 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-4-ethoxyaniline |
InChI |
InChI=1S/C17H21NO3/c1-4-21-15-8-6-14(7-9-15)18-12-13-5-10-16(19-2)17(11-13)20-3/h5-11,18H,4,12H2,1-3H3 |
Clave InChI |
VPCKXSWBIUDZBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



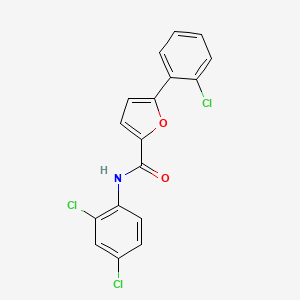
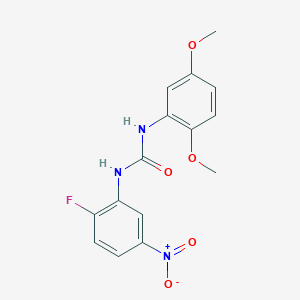


![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)

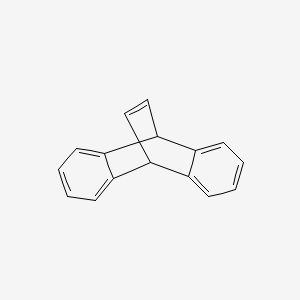

![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)
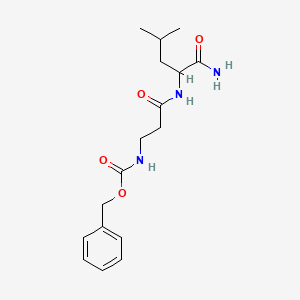
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)
